(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Overview
Description
®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and an amino acid moiety. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid typically involves several steps, starting from readily available starting materials. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine
In medicine, ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid has potential as a pharmaceutical intermediate. Its chiral nature can be exploited to develop drugs with specific enantiomeric forms, which can have different biological activities and therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid include:
- (S)-2-[(S)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
- ®-2-[®-1-Methoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid
- ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]butanoic acid
Uniqueness
What sets ®-2-[®-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid apart from these similar compounds is its specific combination of functional groups and its chiral configuration. This unique structure allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432332 | |
Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122076-80-6 | |
Record name | (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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